molecular formula C12H13IN2O2S B245701 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole

1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole

Cat. No. B245701
M. Wt: 376.22 g/mol
InChI Key: LZRCYUSRHQXEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of certain enzymes and has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes such as protein kinase CK2 and glycogen synthase kinase 3β (GSK-3β), which are involved in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has also been studied for its potential use as a tool in chemical biology research.

Mechanism of Action

The mechanism of action of 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole involves the inhibition of certain enzymes. For example, it has been shown to bind to the ATP-binding site of protein kinase CK2 and prevent its activity. Similarly, it binds to the ATP-binding site of GSK-3β and inhibits its activity. This inhibition of enzyme activity can lead to various downstream effects, such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole depend on the specific enzyme that it inhibits. For example, inhibition of protein kinase CK2 can lead to the inhibition of cell proliferation and the induction of apoptosis. Inhibition of GSK-3β can lead to the activation of glycogen synthesis and the inhibition of glycogen breakdown. These effects have been studied in various cell lines and animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, which makes it a useful tool for studying enzyme function. However, one limitation is its specificity for certain enzymes. It may not be effective at inhibiting other enzymes, which limits its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole. One direction is to study its potential therapeutic applications in various diseases. For example, it may be useful in the treatment of cancer, Alzheimer's disease, and diabetes. Another direction is to study its effects on other enzymes and pathways, which may lead to the discovery of new therapeutic targets. Additionally, further studies on the mechanism of action of this compound may lead to the development of more potent and specific inhibitors.

Synthesis Methods

The synthesis of 1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole involves the reaction of 4-iodobenzenesulfonyl chloride with 2-isopropylimidazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be further improved by recrystallization.

properties

Molecular Formula

C12H13IN2O2S

Molecular Weight

376.22 g/mol

IUPAC Name

1-(4-iodophenyl)sulfonyl-2-propan-2-ylimidazole

InChI

InChI=1S/C12H13IN2O2S/c1-9(2)12-14-7-8-15(12)18(16,17)11-5-3-10(13)4-6-11/h3-9H,1-2H3

InChI Key

LZRCYUSRHQXEJR-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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